![molecular formula C10H19N B12946090 Bicyclo[3.2.2]nonan-1-ylmethanamine](/img/structure/B12946090.png)
Bicyclo[3.2.2]nonan-1-ylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[322]nonan-1-ylmethanamine is a bicyclic amine compound characterized by its unique structure, which consists of a bicyclo[322]nonane framework with a methanamine group attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[3.2.2]nonan-1-ylmethanamine can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction of tropone with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptadiene, followed by high-pressure cycloaddition and thermal cycloreversion procedures . This method allows for the formation of the bicyclo[3.2.2]nonane core, which can then be functionalized to introduce the methanamine group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of high-pressure reactors and efficient purification techniques, such as column chromatography, are common in industrial settings to produce this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.2.2]nonan-1-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclo[3.2.2]nonane framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Bicyclo[3.2.2]nonan-1-ylmethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Bicyclo[3.2.2]nonan-1-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane: This compound has a similar bicyclic structure but with different ring sizes and connectivity.
Adamantane: Another bicyclic compound with a different framework, known for its stability and use in pharmaceuticals.
Uniqueness
Bicyclo[322]nonan-1-ylmethanamine is unique due to its specific bicyclic structure and the presence of the methanamine group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H19N |
|---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
1-bicyclo[3.2.2]nonanylmethanamine |
InChI |
InChI=1S/C10H19N/c11-8-10-5-1-2-9(3-6-10)4-7-10/h9H,1-8,11H2 |
InChI Key |
VMYYFOCRYKQXNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(C1)(CC2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


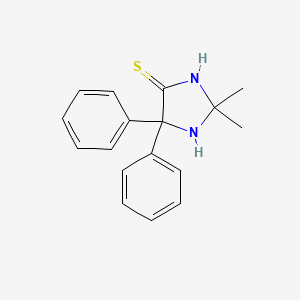
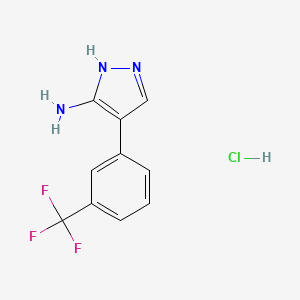
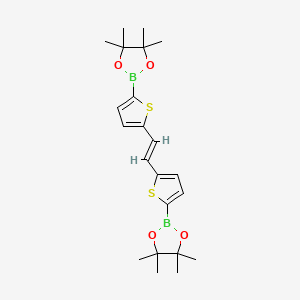

![trans-3-[(2-Fluoro-4-pyridyl)oxy]cyclobutanamine](/img/structure/B12946025.png)
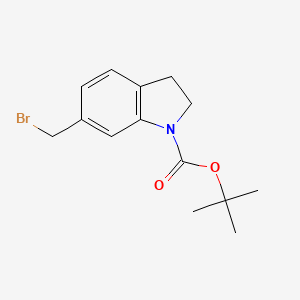
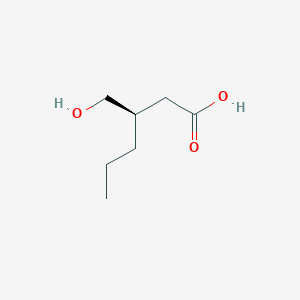
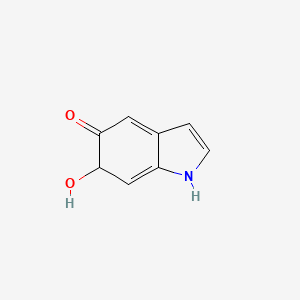
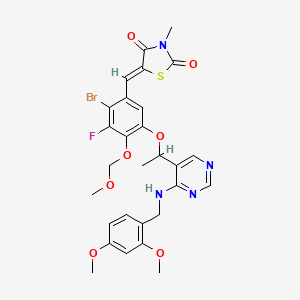
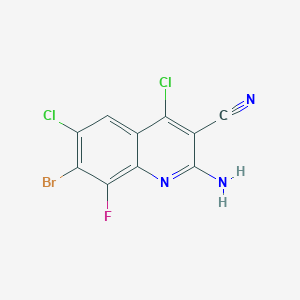
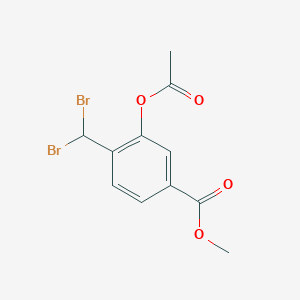
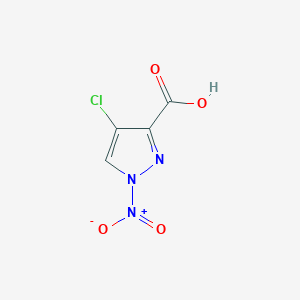
![Methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate](/img/structure/B12946079.png)
![3-(4-Piperidyl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B12946082.png)
